![molecular formula C27H25BrN2O2S B3444128 1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine](/img/structure/B3444128.png)
1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine
Übersicht
Beschreibung
1-[(4-bromo-1-naphthyl)sulfonyl]-4-(diphenylmethyl)piperazine is a chemical compound that has recently gained attention in scientific research due to its potential pharmacological properties. This compound is commonly referred to as BRL-15572 and is classified as a selective serotonin 5-HT1D receptor antagonist.
Wirkmechanismus
BRL-15572 acts as a selective antagonist of the 5-HT1D receptor, which is primarily found in the brain. This receptor plays a role in the regulation of serotonin levels, which are important for mood regulation and pain perception. By blocking the 5-HT1D receptor, BRL-15572 can increase serotonin release in the brain, which may have therapeutic effects for a variety of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that BRL-15572 can increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, BRL-15572 has been shown to have analgesic effects, which may be due to its ability to increase serotonin levels in the brain. BRL-15572 has also been shown to have anxiolytic effects, which may be due to its ability to regulate serotonin levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BRL-15572 in lab experiments is its high selectivity for the 5-HT1D receptor. This allows researchers to specifically target this receptor and study its effects on various neurological disorders. However, one limitation of using BRL-15572 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on BRL-15572 could focus on its potential as a therapeutic agent for neurological disorders such as migraines, depression, and anxiety disorders. Additionally, further research could investigate the potential of BRL-15572 as a treatment for Parkinson's disease and other movement disorders. Finally, research could focus on developing more soluble forms of BRL-15572 to improve its administration in lab experiments.
Wissenschaftliche Forschungsanwendungen
BRL-15572 has shown potential as a therapeutic agent for a variety of neurological disorders. Studies have shown that BRL-15572 can act as a potent 5-HT1D receptor antagonist, which may have implications for the treatment of migraines, depression, and anxiety disorders. Additionally, BRL-15572 has been shown to have potential as a treatment for Parkinson's disease, as it can increase dopamine release in the brain.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O2S/c28-25-15-16-26(24-14-8-7-13-23(24)25)33(31,32)30-19-17-29(18-20-30)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-16,27H,17-20H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQPAPESFBDGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C5=CC=CC=C54)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-4-(4-bromonaphthalen-1-yl)sulfonylpiperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.